molecular formula C16H26N4O2 B6439721 tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2548982-29-0

tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6439721
CAS No.: 2548982-29-0
M. Wt: 306.40 g/mol
InChI Key: CLOYVUIHAZQEOL-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate belongs to a class of piperazine-carboxylate derivatives featuring a pyrimidine ring substituted with ethyl and methyl groups. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antimicrobial agents. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective derivatization in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-6-13-12(2)17-11-18-14(13)19-7-9-20(10-8-19)15(21)22-16(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYVUIHAZQEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 5-ethyl-6-methylpyrimidine-4-amine with tert-butyl 4-chloropiperazine-1-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Moieties

The pyrimidine ring in the target compound distinguishes it from analogs with pyridine, thiazole, or triazole heterocycles. Key structural differences and their implications are summarized below:

Compound Heterocycle Substituents Synthesis Method Key Features Ref.
tert-butyl 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate (target) Pyrimidine 5-ethyl, 6-methyl Not explicitly described in evidence Ethyl/methyl substituents may enhance lipophilicity and steric bulk.
tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridine 6-methoxycarbonyl, 4-methyl Pd(OAc)₂/BINAP/Cs₂CO₃ coupling in toluene Methoxycarbonyl group introduces polarity; pyridine ring alters electronic properties.
tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine 5-bromo, 3-cyano Sequential functionalization (bromination, cyanation) Bromo/cyano groups enable cross-coupling reactions for further derivatization.
tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole 2-aminophenyl, methyl linker Multi-step coupling (exact method not detailed) Imidazothiazole core may confer antimicrobial or anti-inflammatory activity.
tert-butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine Diazirine, propanamido, cyano Photoaffinity labeling strategies Diazirine enables covalent binding studies in target identification.
Key Observations:
  • Pyrimidine vs. Pyridine : Pyrimidines (6-membered, 2 N atoms) offer distinct hydrogen-bonding and π-stacking capabilities compared to pyridines (1 N atom), influencing target binding .
  • Substituent Effects: Ethyl/methyl groups (target) enhance lipophilicity, whereas polar groups (e.g., methoxycarbonyl, cyano) increase solubility or reactivity .
Key Observations:
  • Transition Metal Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enable C–N coupling for pyridine derivatives , while copper catalysts (CuI) are preferred for aryl aminations .
  • Reductive Amination : NaHB(OAc)₃ is effective for cyclohexyl-piperazine conjugates, preserving stereochemistry .

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